molecular formula C17H17N11O3S B11361626 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11361626
M. Wt: 455.5 g/mol
InChI Key: FXTXHFUZWZFEPM-UHFFFAOYSA-N
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Description

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the 1,2,5-oxadiazole, 1,2,4-triazole, and tetrazole rings. These components are then linked together through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups present in the heterocyclic rings, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow for multiple points of interaction, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.

    Tetrazole derivatives: Used in pharmaceuticals for their bioisosteric properties.

    Oxadiazole derivatives: Investigated for their anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide lies in its combination of multiple heterocyclic rings, which provides a versatile scaffold for various applications. This combination allows for enhanced biological activity and specificity compared to compounds with fewer or different heterocyclic rings.

Properties

Molecular Formula

C17H17N11O3S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N11O3S/c1-3-27-16(14-15(19-10(2)29)24-31-23-14)21-22-17(27)32-8-13(30)20-11-4-6-12(7-5-11)28-9-18-25-26-28/h4-7,9H,3,8H2,1-2H3,(H,20,30)(H,19,24,29)

InChI Key

FXTXHFUZWZFEPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=NON=C4NC(=O)C

Origin of Product

United States

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